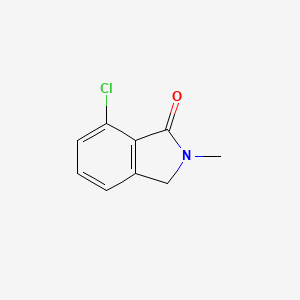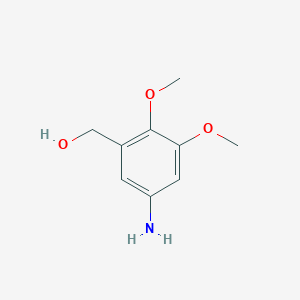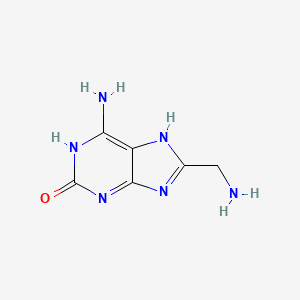
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one est un dérivé de la purine présentant une importance biologique et chimique significative. Ce composé est structurellement lié à l'adénine, l'une des quatre bases nucléiques des acides nucléiques de l'ADN et de l'ARN. Sa structure unique lui permet de participer à divers processus biochimiques et en fait un composé précieux pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one implique généralement la réaction du 4-amino-1,2,3-triazole-5-carbonitrile avec la formamidine ou l'acétamidine dans des conditions de chauffage. Cette réaction donne les 6-amino-8-azapurines correspondantes . Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans un solvant approprié, tel que l'éthanol ou l'eau, à des températures élevées (environ 100-150 °C) pendant plusieurs heures.
Méthodes de production industrielle
Dans un contexte industriel, la production de 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais avec des paramètres optimisés pour un rendement et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution nucléophile, où les groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les halogénures, les thiols et les amines peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que les réactions de substitution peuvent produire diverses purines substituées.
4. Applications de la recherche scientifique
La 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de dérivés de purine plus complexes.
Biologie : Sa similitude structurelle avec l'adénine la rend utile pour étudier les interactions des acides nucléiques et les mécanismes enzymatiques.
Industrie : Elle est utilisée dans la synthèse de produits chimiques de spécialité et comme intermédiaire dans divers processus industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one implique son interaction avec les acides nucléiques et les enzymes. Elle peut agir comme substrat ou comme inhibiteur de diverses enzymes impliquées dans le métabolisme des nucléotides. Ses cibles moléculaires comprennent les ADN et ARN polymérases, ainsi que des enzymes comme l'adénosine désaminase. Les voies impliquées dans son action comprennent les voies de synthèse et de dégradation des nucléotides.
Applications De Recherche Scientifique
6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex purine derivatives.
Biology: Its structural similarity to adenine makes it useful in studying nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-Amino-8-(aminomethyl)-1H-purin-2(3H)-one involves its interaction with nucleic acids and enzymes. It can act as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its molecular targets include DNA and RNA polymerases, as well as enzymes like adenosine deaminase. The pathways involved in its action include nucleotide synthesis and degradation pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Adénine : Une base nucléique naturelle présente dans l'ADN et l'ARN.
Guanine : Une autre base nucléique purique présente dans les acides nucléiques.
6-Amino-8-trifluorométhylphénanthridine : Un dérivé présentant des caractéristiques structurelles similaires mais une activité biologique différente.
Unicité
La 6-Amino-8-(aminométhyl)-1H-purin-2(3H)-one est unique en raison de ses substitutions amino et aminométhyl spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Ces substitutions lui permettent de participer à des réactions et des interactions uniques qui ne sont pas possibles avec d'autres dérivés de la purine.
Propriétés
Formule moléculaire |
C6H8N6O |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
6-amino-8-(aminomethyl)-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H8N6O/c7-1-2-9-3-4(8)11-6(13)12-5(3)10-2/h1,7H2,(H4,8,9,10,11,12,13) |
Clé InChI |
HHQLPMGWOMKWIC-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC2=NC(=O)NC(=C2N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



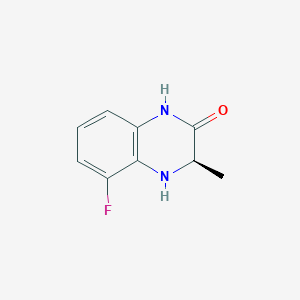
![Furo[2,3-h]quinolin-2(1H)-one](/img/structure/B11909166.png)


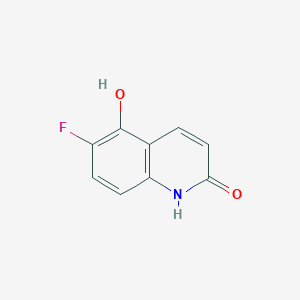

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-onehydrochloride](/img/structure/B11909186.png)

![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)
